molecular formula C10H14F2N2O2 B12292919 Anticonvulsant agent 1

Anticonvulsant agent 1

Cat. No.: B12292919
M. Wt: 232.23 g/mol
InChI Key: ANWPENAPCIFDSZ-UHFFFAOYSA-N
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Description

Anticonvulsant agent 1 is a pharmacological compound used to prevent or suppress epileptic seizures. These agents are crucial in the treatment of epilepsy, a neurological disorder characterized by recurrent seizures. This compound works by stabilizing neural activity and increasing the seizure threshold through interactions with specific receptors and ion channels .

Preparation Methods

The synthesis of anticonvulsant agent 1 involves several steps, including the formation of key intermediates and final product purification. The synthetic routes typically involve the use of organic solvents and catalysts under controlled temperature and pressure conditions. Industrial production methods often employ large-scale reactors and continuous flow processes to ensure high yield and purity .

Chemical Reactions Analysis

Anticonvulsant agent 1 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Anticonvulsant agent 1 has a wide range of scientific research applications. In chemistry, it is used as a reference compound for studying the mechanisms of anticonvulsant activity. In biology, it helps in understanding the neural pathways involved in seizure disorders. In medicine, it is a critical component of epilepsy treatment regimens. Additionally, it has industrial applications in the development of new antiepileptic drugs .

Mechanism of Action

The mechanism of action of anticonvulsant agent 1 involves the inhibition of neural activity by enhancing the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) and inhibiting sodium or calcium channels. This dual action increases the seizure threshold and stabilizes neural activity, preventing the onset of seizures .

Properties

IUPAC Name

2-[4-(2,2-difluoroethenyl)-2-oxopyrrolidin-1-yl]butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14F2N2O2/c1-2-7(10(13)16)14-5-6(3-8(11)12)4-9(14)15/h3,6-7H,2,4-5H2,1H3,(H2,13,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANWPENAPCIFDSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)N)N1CC(CC1=O)C=C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10870337
Record name 2-[4-(2,2-Difluoroethenyl)-2-oxopyrrolidin-1-yl]butanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10870337
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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